3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide
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Overview
Description
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization reactions . Common synthetic routes include:
Knoevenagel Condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single reaction vessel to form the desired product, reducing the number of steps and improving efficiency.
Chemical Reactions Analysis
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial and anticancer agent.
Biological Research: It has been used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . Molecular docking studies have shown that it binds to the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide is unique compared to other benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds have shown promising antibacterial activity.
2-arylbenzothiazoles: These derivatives possess a wide range of biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C20H16N4OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-ethyl-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-2-24(14-8-4-3-5-9-14)20(25)18-17(21-12-13-22-18)19-23-15-10-6-7-11-16(15)26-19/h3-13H,2H2,1H3 |
InChI Key |
VWGZFQJIWBNAMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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